2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
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Description
2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H20FN5O3S and its molecular weight is 489.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to 2-[(8,9-dimethoxy-2-phenyl1,2,4triazolo1,5−cquinazolin-5-yl)thio]-N-(2-fluorophenyl)acetamide have been extensively studied. For instance, Crabb et al. (1999) described the preparation of [1,2,4]triazoloquinazolinium betaines, showcasing the versatility of quinazolinone derivatives in synthetic chemistry. This work highlighted the potential of such compounds for further chemical modifications and applications in various fields, including medicinal chemistry and material science (Crabb et al., 1999).
Pharmacological Investigations
Several studies have focused on the pharmacological properties of triazoloquinazolin derivatives. For example, Alagarsamy et al. (2008) synthesized novel 4-(2-methylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, investigating their potential as H1-antihistaminic agents. This research not only demonstrated the significant histamine antagonism but also minimal sedative effects, suggesting these derivatives could serve as prototypes for new classes of antihistamines (Alagarsamy et al., 2008).
Antimicrobial Activity
The search for novel antimicrobial agents has led to the evaluation of triazoloquinazolin derivatives against various bacterial and fungal pathogens. Antypenko et al. (2017) synthesized and assessed N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides for their antimicrobial efficacy. These compounds exhibited promising activity against a range of bacteria and fungi, with certain derivatives showing superior inhibition zones compared to reference drugs. This study underscores the potential of triazoloquinazolin derivatives as new antimicrobial agents, particularly against drug-resistant strains (Antypenko et al., 2017).
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O3S/c1-33-20-12-16-19(13-21(20)34-2)28-25(35-14-22(32)27-18-11-7-6-10-17(18)26)31-24(16)29-23(30-31)15-8-4-3-5-9-15/h3-13H,14H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQMXIWCBQECCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NC4=CC=CC=C4F)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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